molecular formula C23H21N3O3 B3954199 N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-3-nitro-N-phenylbenzamide

N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-3-nitro-N-phenylbenzamide

Cat. No. B3954199
M. Wt: 387.4 g/mol
InChI Key: JZBUSWXHRCFISV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-3-nitro-N-phenylbenzamide, also known as MNTB, is a synthetic compound that has been extensively studied for its potential use in scientific research. MNTB is a member of the benzamide family of compounds, which are known to have a variety of biological activities.

Mechanism of Action

The exact mechanism of action of N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-3-nitro-N-phenylbenzamide is not fully understood. However, it is known to interact with several receptors in the body, including the dopamine D2 receptor and the sigma-1 receptor. This compound has also been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS).
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the activity of COX-2 and reducing the production of pro-inflammatory cytokines. This compound has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting the growth of tumors. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-3-nitro-N-phenylbenzamide in lab experiments is its high affinity for certain receptors in the body, which makes it a useful tool for studying receptor function. Additionally, this compound has been shown to have a low toxicity profile, which makes it a safer alternative to other compounds that have been used in similar studies. However, one limitation of using this compound in lab experiments is its relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for the study of N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-3-nitro-N-phenylbenzamide. One potential area of research is the development of this compound analogs that have improved pharmacokinetic properties and/or increased potency. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in drug development. Finally, this compound may have potential applications in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease, and further research is needed to explore these possibilities.

Scientific Research Applications

N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-3-nitro-N-phenylbenzamide has been extensively studied for its potential use in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has also been studied for its potential use in drug development, as it has been shown to have a high affinity for certain receptors in the body.

properties

IUPAC Name

N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-3-nitro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-16-14-22(20-12-5-6-13-21(20)24-16)25(18-9-3-2-4-10-18)23(27)17-8-7-11-19(15-17)26(28)29/h2-13,15-16,22,24H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZBUSWXHRCFISV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=CC=CC=C2N1)N(C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-3-nitro-N-phenylbenzamide
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N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-3-nitro-N-phenylbenzamide
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N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-3-nitro-N-phenylbenzamide
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N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-3-nitro-N-phenylbenzamide
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N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-3-nitro-N-phenylbenzamide
Reactant of Route 6
N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-3-nitro-N-phenylbenzamide

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